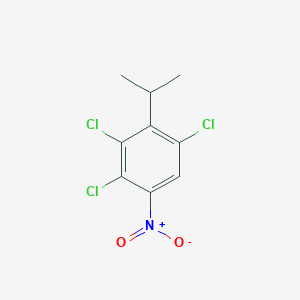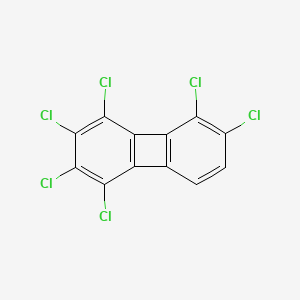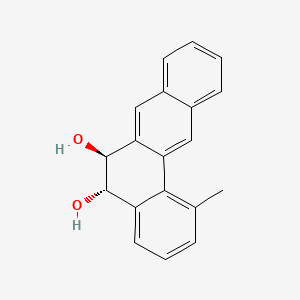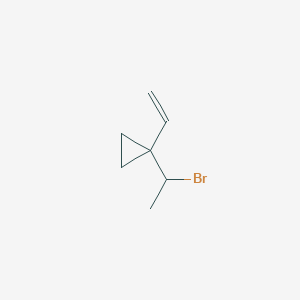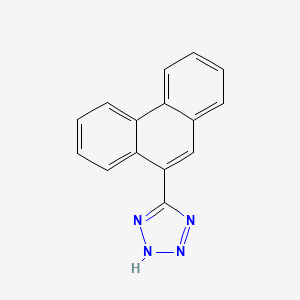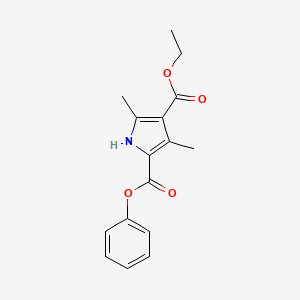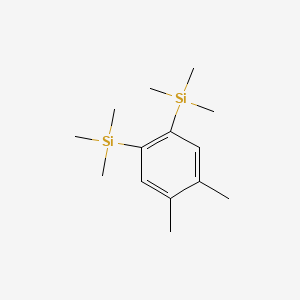
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene is an organic compound with the molecular formula C14H26Si2. It is characterized by the presence of two trimethylsilyl groups attached to a benzene ring, along with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Removal of trimethylsilyl groups, yielding the parent benzene derivative.
Substitution: Introduction of various functional groups in place of trimethylsilyl groups.
Scientific Research Applications
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Employed in the study of biological systems where silyl groups are used to protect sensitive functional groups during chemical reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of trimethylsilyl groups. These groups can act as protecting groups, allowing selective reactions to occur at other positions on the benzene ring. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups at the 1 and 4 positions.
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl groups present in 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains hydroxyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and trimethylsilyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
101300-66-7 |
|---|---|
Molecular Formula |
C14H26Si2 |
Molecular Weight |
250.53 g/mol |
IUPAC Name |
(4,5-dimethyl-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26Si2/c1-11-9-13(15(3,4)5)14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
InChI Key |
NRKMLFFRZDLOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
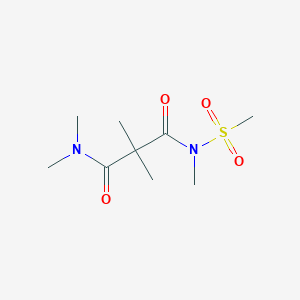
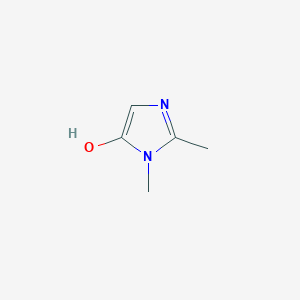
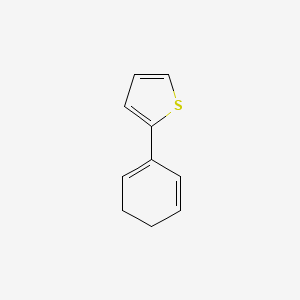
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
